

# FTIR Spectral Characteristics of N-Boc (S)-Amphetamine: A Comparative Synthesis Guide

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## Compound of Interest

Compound Name: *N*-Boc (S)-Amphetamine

CAS No.: 293305-71-2

Cat. No.: B1628289

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## Executive Summary

**N-Boc (S)-amphetamine** (tert-butyl (S)-(1-phenylpropan-2-yl)carbamate) is a critical intermediate in the synthesis of peptide-drug conjugates (such as lisdexamfetamine) and the chiral resolution of amphetamine derivatives. Its characterization is pivotal for quality control, specifically to ensure complete protection of the primary amine and the absence of starting materials.

This guide provides a technical comparison of the FTIR spectral characteristics of **N-Boc (S)-amphetamine** against its precursor, (S)-amphetamine. It establishes a self-validating protocol for monitoring the tert-butyloxycarbonyl (Boc) protection reaction, offering a faster, lower-cost alternative to NMR for routine reaction monitoring.

## Molecular Framework & Vibrational Theory

The transformation of (S)-amphetamine to **N-Boc (S)-amphetamine** involves the conversion of a primary amine ( $-\text{NH}_2$ ) into a secondary carbamate ( $-\text{NH}-\text{CO}-\text{O}-\text{tBu}$ ). This chemical modification induces distinct shifts in the vibrational energy manifold, which are diagnostic in Fourier Transform Infrared (FTIR) spectroscopy.

## The Diagnostic Shift

- **Primary Amine Disappearance:** The N-H stretching vibration of the precursor (typically a doublet for primary amines) is replaced by a single N-H band characteristic of secondary amides/carbamates.
- **Carbonyl Emergence:** The most significant indicator is the appearance of a strong, sharp Carbonyl (C=O) stretching band. In carbamates, this band appears at a higher frequency than typical amides due to the electronegativity of the adjacent oxygen atom (–O–C=O), which reduces resonance delocalization compared to a standard peptide bond.
- **t-Butyl Fingerprint:** The introduction of the Boc group adds a "gem-dimethyl" doublet in the bending region, a reliable confirmation of the protecting group's presence.

## Comparative Spectral Atlas

The following table contrasts the spectral fingerprint of the starting material (Amphetamine Free Base) with the protected product.

### Table 1: Comparative FTIR Characteristics

| Functional Group | Vibrational Mode                 | Amphetamine (Precursor)                              | N-Boc (S)-Amphetamine (Product)                               | Diagnostic Note   |
|------------------|----------------------------------|--|---|---|
| Amine / Amide    | N-H Stretch                      | 3300–3400 cm <sup>-1</sup><br>(Doublet, weak-medium) | ~3350 cm <sup>-1</sup><br>(Singlet, sharp)                    | Transition from doublet (primary) to singlet (secondary) confirms substitution. |
| Carbonyl         | C=O <sup>[1][2][3]</sup> Stretch | Absent   | 1680–1710 cm <sup>-1</sup><br>(Strong, Sharp)                 | Primary Diagnostic. The strongest peak in the product spectrum.                 |
| Alkyl (t-Butyl)  | C-H Bend (Gem-Dimethyl)          | Absent   | 1365 cm <sup>-1</sup> & 1390 cm <sup>-1</sup> (Split doublet) | Characteristic "rabbit ears" doublet of the tert-butyl group.                   |
| Carbamate Ether  | C-O-C Stretch                    | Absent   | 1160–1250 cm <sup>-1</sup><br>(Strong)                        | Broad, intense bands confirming the ester linkage of the carbamate.             |
| Aromatic Ring    | C=C Ring Stretch                 | ~1600 cm <sup>-1</sup> , 1495 cm <sup>-1</sup>       | ~1605 cm <sup>-1</sup> , 1495 cm <sup>-1</sup>                | Largely unchanged; serves as an internal reference.                             |
| Aromatic Ring    | C-H Out-of-Plane                 | 740 cm <sup>-1</sup> , 700 cm <sup>-1</sup>          | 740 cm <sup>-1</sup> , 700 cm <sup>-1</sup>                   | Characteristic of mono-substituted benzene rings.                               |

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*Technical Insight: If the starting material is Amphetamine Sulfate (salt form) rather than free base, the precursor spectrum will show a broad ammonium ( $N-H_3^+$ ) band spanning 2800–3100  $cm^{-1}$  instead of the distinct amine doublet. The N-Boc product spectrum remains the same as it is non-ionic.*

## Experimental Protocols

### Synthesis of N-Boc (S)-Amphetamine

This protocol is designed to yield a high-purity product suitable for spectral validation.

Reagents:

- (S)-Amphetamine Sulfate (1.0 eq)
- Di-tert-butyl dicarbonate ( $Boc_2O$ ) (1.1 eq)
- Diisopropylethylamine (DIPEA) (2.5 eq) or NaOH (aq)
- Dichloromethane (DCM) or Ethyl Acetate

Workflow:

- Free Basing (In-situ): Suspend (S)-amphetamine sulfate in DCM. Add DIPEA slowly at 0°C to liberate the free amine.
- Protection: Add  $Boc_2O$  (dissolved in minimal DCM) dropwise to the reaction mixture.
- Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC ( $R_f$  of product >  $R_f$  of amine) or FTIR aliquot.
- Workup: Wash organic layer with 1M citric acid (to remove unreacted amine/DIPEA), then saturated  $NaHCO_3$ , then brine.

- Isolation: Dry over  $\text{MgSO}_4$ , filter, and concentrate in vacuo to yield **N-Boc (S)-amphetamine** as a white solid or viscous colorless oil.

## FTIR Sampling Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is recommended over KBr pellets for speed and reproducibility with oily intermediates.

- Background: Collect a background spectrum (air) with the ATR crystal clean (32 scans, 4  $\text{cm}^{-1}$  resolution).
- Sample Loading:
  - If Solid: Place nearly 5–10 mg of **N-Boc (S)-amphetamine** on the crystal. Apply high pressure using the anvil to ensure contact.
  - If Oil: Place 1 drop on the crystal; no pressure anvil is usually required, but a cover slip may reduce evaporation.
- Acquisition: Collect sample spectrum (32 scans).
- Processing: Apply baseline correction if necessary. Identify the C=O peak at  $\sim 1690 \text{ cm}^{-1}$ .
- Validation: Ensure the absence of the broad Ammonium band ( $\sim 3000 \text{ cm}^{-1}$ ) or Amine doublet ( $\sim 3300 \text{ cm}^{-1}$ ).

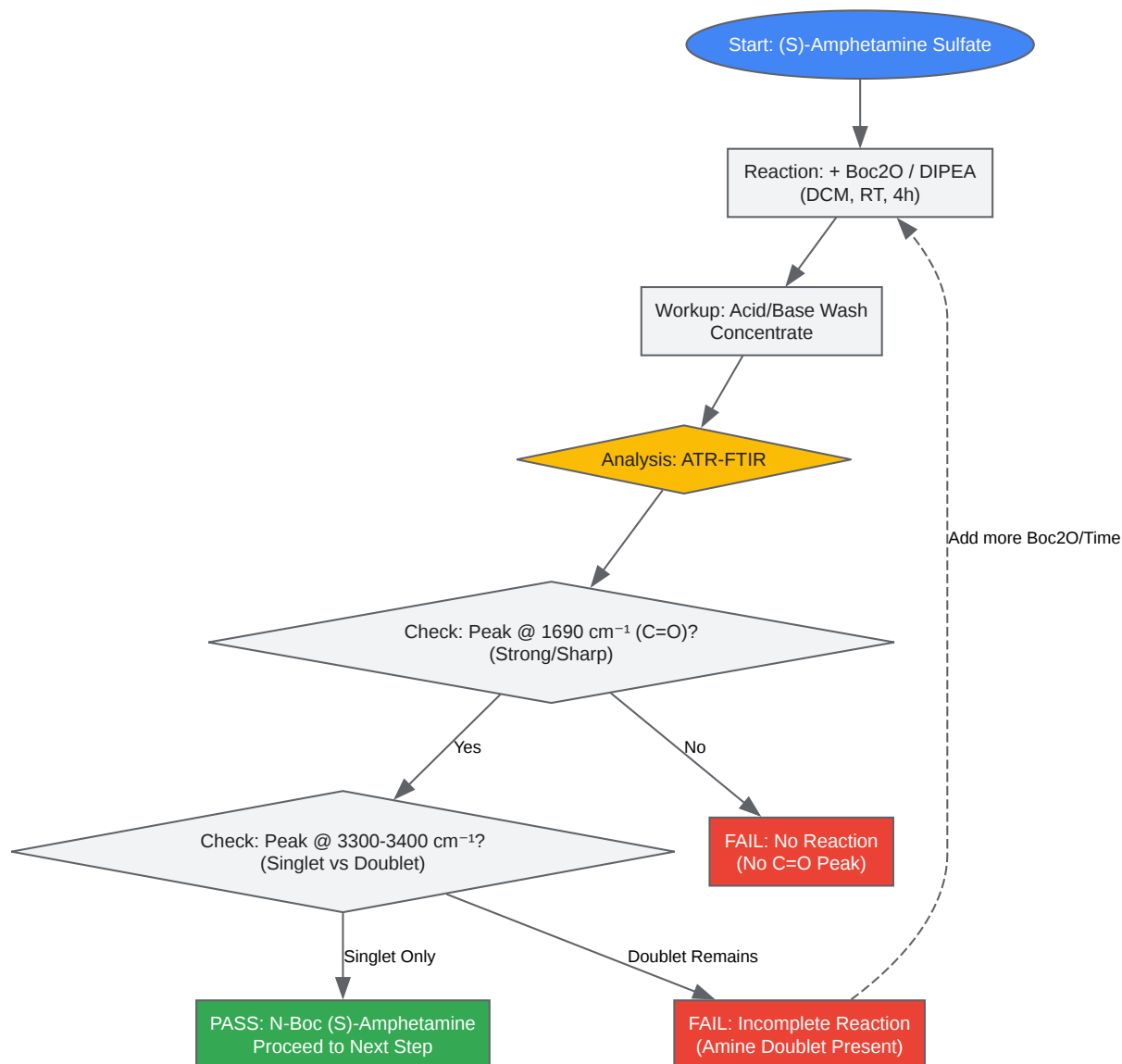
## Performance Comparison: FTIR vs. NMR

While NMR is the gold standard for structural elucidation, FTIR offers distinct advantages for process monitoring.

| Feature      | FTIR (ATR)                        | <sup>1</sup> H NMR (300/400 MHz)                        | Verdict   |
|--------------|-----------------------------------|---|---|
| Speed        | < 2 minutes                       | 15–30 minutes (prep + shim + scan)                      | FTIR is superior for real-time QC.                |
| Cost per Run | Negligible                        | Solvent costs (CDCl <sub>3</sub> /DMSO-d <sub>6</sub> ) | FTIR is more economical.                          |
| Specificity  | Functional Group (C=O, N-H)       | Structural Connectivity (H-H coupling)                  | NMR is required for chiral purity or impurity ID. |
| Sensitivity  | Moderate (>1% impurity detection) | High (<0.1% impurity detection)                         | NMR is better for final purity assay.             |
| Sample State | Solid or Oil (Neat)               | Solution only   | FTIR allows neat analysis.                        |

## Logic & Signaling Pathways

The following diagram illustrates the decision-making workflow for synthesizing and characterizing the compound, highlighting the "Stop/Go" criteria based on spectral data.



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Caption: Workflow for the synthesis and spectral validation of **N-Boc (S)-amphetamine**. The critical decision nodes rely on the appearance of the Carbamate C=O and the transformation of the Amine N-H.

## References

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